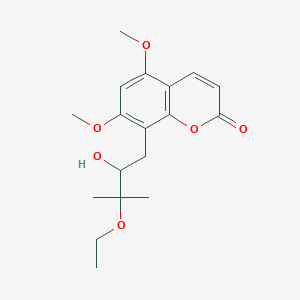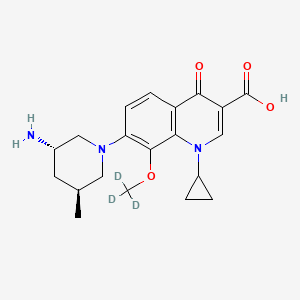
Nemonoxacin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nemonoxacin-d3 is a deuterium-labeled derivative of nemonoxacin, a novel non-fluorinated quinolone antibiotic. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and atypical pathogens. It is particularly effective against methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nemonoxacin involves several key steps, including the construction of a chiral methyl group. The process typically starts with the preparation of a crucial intermediate, tert-butyl (3S,5S)-5-methylpiperidin-3-yl carbamate, under stringent conditions such as -78°C with lithium hexamethyldisilazide (LiHMDS) . The continuous flow process optimization, aided by machine learning, has been employed to achieve high yield and enantioselectivity in the production of nemonoxacin .
Industrial Production Methods
Industrial production of nemonoxacin is spearheaded by TaiGen Biotechnology, with exclusive production rights held by Zhejiang Pharmaceutical Co., Ltd. The production process involves optimizing various parameters to balance yield and enantioselectivity, ensuring the efficient synthesis of the active pharmaceutical ingredient .
Análisis De Reacciones Químicas
Types of Reactions
Nemonoxacin-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in the field of antibacterial agents .
Aplicaciones Científicas De Investigación
Nemonoxacin-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Nemonoxacin-d3 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, transcription, and recombination. This inhibition prevents DNA synthesis, leading to bacterial cell death . The molecular targets and pathways involved in this mechanism are similar to those of other quinolone antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Levofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity but higher resistance rates compared to nemonoxacin.
Moxifloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic profiles.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher incidence of adverse effects.
Uniqueness of Nemonoxacin-d3
This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens. It also exhibits greater efficacy against multidrug-resistant bacteria and has a favorable pharmacokinetic profile, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C20H25N3O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i2D3 |
Clave InChI |
AVPQPGFLVZTJOR-IYZCKYNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)N4C[C@H](C[C@@H](C4)N)C |
SMILES canónico |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





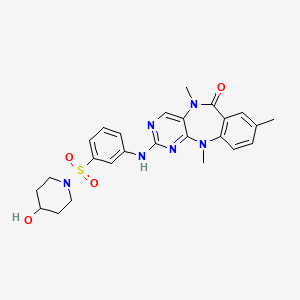
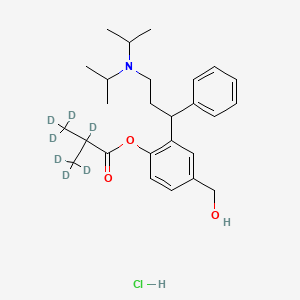
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
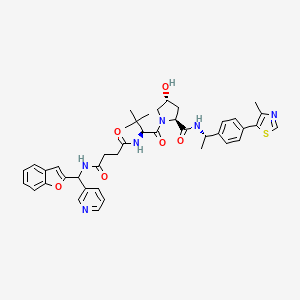

![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)


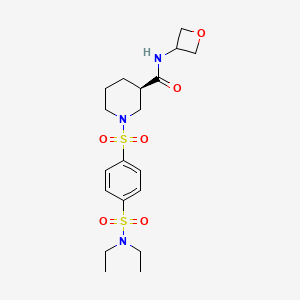
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
